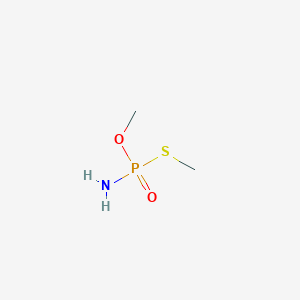
N-(3,3-Diethoxypropyl)acetamide
Overview
Description
Mechanism of Action
Target of Action
N-(3,3-Diethoxypropyl)acetamide is a derivative of acetamide . The primary target of acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .
Mode of Action
As a derivative of acetamide, it may interact with the aliphatic amidase expression-regulating protein, potentially influencing the regulation of amidase expression .
Biochemical Pathways
It is used as an intermediate in the preparation of piperidine and homopiperidine derivatives, which are inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-hsd3) . This suggests that it may play a role in the regulation of steroid hormone metabolism.
Pharmacokinetics
Its molecular weight (18925200), LogP (175200), and PSA (5105000) suggest that it may have reasonable bioavailability .
Result of Action
Its use as an intermediate in the synthesis of 17β-hsd3 inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting steroid hormone metabolism .
Preparation Methods
N-(3,3-Diethoxypropyl)acetamide can be synthesized through a reaction involving 3,3-diethoxypropylamine and acetyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
N-(3,3-Diethoxypropyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(3,3-Diethoxypropyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of piperidine and homopiperidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Comparison with Similar Compounds
N-(3,3-Diethoxypropyl)acetamide can be compared with other similar compounds, such as:
N-(3-oxopropyl)acetamide: This compound has a similar structure but differs in its functional groups and reactivity.
3,3-diethoxypropylamine: A precursor in the synthesis of this compound, it shares some chemical properties but has different applications.
The uniqueness of this compound lies in its specific interactions with enzymes and its role as an intermediate in the synthesis of various derivatives .
Properties
IUPAC Name |
N-(3,3-diethoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASJBZSJYMFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenz[a,c]anthracene](/img/structure/B33276.png)


![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)


![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)




